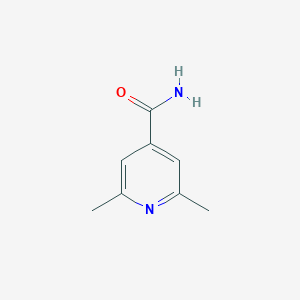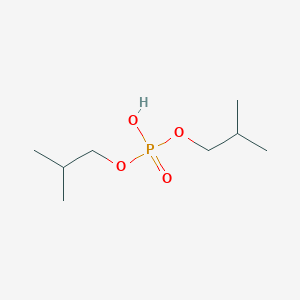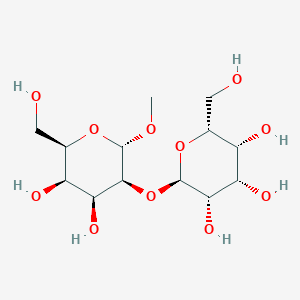
2,6-Dimethylisonicotinamide
Vue d'ensemble
Description
2,6-Dimethylisonicotinamide, also known as DMINA, is a chemical compound belonging to the family of isonicotinamides. It is a yellowish powder that is soluble in water and organic solvents. DMINA has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Applications De Recherche Scientifique
Organometallic Chemistry : The synthesis of 2,6-bis[(dimethylamino)methyl]phenyl-diorganotin bromides reveals the stability of triorganotin cations and their ionic structures in solids, which can have implications in organometallic chemistry and materials science (Koten et al., 1978).
Biochemistry : In biochemistry, the presence of 2,6-o-dimethyl--cyclodextrin in aqueous solutions of hexadecyltrimethylammonium bromide leads to the formation of two types of inclusion complexes, influencing the critical micellar concentration and the behavior of surfactants (Junquera et al., 1993).
Genetic Toxicology : Carcinogenic activities of dimethylaniline isomers, including 2,6-DMA, are associated with mutagenic properties in mice, with increased mutation frequencies in nasal tissues. This research is significant in understanding the genetic toxicology of these compounds (Kohara et al., 2018).
Environmental Science : In the environmental field, the Fenton process with optimal reaction conditions of pH 2, 2 mM ferrous ion, and 20 mM hydrogen peroxide results in 70% removal of 2,6-dimethylaniline and chemical oxygen demand (COD), demonstrating its potential for environmental remediation (Masomboon et al., 2009).
Medical Applications : In medical applications, compounds like 6-dimethylaminopurine and cycloheximide, used in mammalian cloning, are found to be genotoxic and mutagenic, potentially affecting embryo viability. This research has implications for reproductive biology and cloning techniques (Oliveira et al., 2014).
Pharmacology : Dimethylfumarate, by activating the Nrf2 antioxidant pathway, improves disease course and tissue integrity in multiple sclerosis, which is an important development in pharmacological treatments for neurodegenerative diseases (Linker et al., 2011).
Propriétés
IUPAC Name |
2,6-dimethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNDQHXIAGZYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylisonicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)











